2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine
Description
This compound features a triazolopyrimidine core fused with a pyrrolidine ring, linked via a methoxy group to a pyridine moiety substituted with a trifluoromethyl group at the 6-position. The triazolopyrimidine scaffold is known for its bioactivity in agrochemicals and pharmaceuticals, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Propriétés
IUPAC Name |
5-methyl-7-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O/c1-11-7-15(26-16(23-11)21-10-22-26)25-6-5-12(8-25)9-27-14-4-2-3-13(24-14)17(18,19)20/h2-4,7,10,12H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYAXKLEUBYOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC(C3)COC4=CC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) scaffold, which is a part of the compound, is known to be present in diverse important structures in agriculture and medicinal chemistry.
Mode of Action
The tps scaffold is known to interact with various targets, leading to a wide range of biological activities such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer.
Biochemical Pathways
The tps scaffold is known to interact with several biochemical pathways, leading to its diverse biological activities.
Activité Biologique
The compound 2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex organic molecule with potential biological activity, particularly in the field of cancer treatment. This article explores its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a pyridine ring substituted with a trifluoromethyl group.
- Functional Groups : It contains a methoxy group and a pyrrolidine moiety linked to a 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine unit.
Chemical Formula
The molecular formula for this compound is .
Anticancer Properties
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through different mechanisms:
- Cell Proliferation Inhibition : Compounds similar to the one have demonstrated antiproliferative effects against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. For instance, the IC50 values for related compounds range from 0.53 μM to 12.3 μM depending on structural modifications and specific targets within the cancer cells .
The mechanism of action for these compounds often involves:
- ERK Signaling Pathway Suppression : Inhibition of the ERK signaling pathway has been identified as a critical mechanism by which these compounds exert their anticancer effects. This leads to reduced phosphorylation of key proteins involved in cell proliferation and survival .
- Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells through the regulation of cell cycle-related proteins and the activation of apoptotic pathways .
Structure-Activity Relationship (SAR)
A detailed SAR study reveals that modifications at specific positions on the triazole and pyrimidine rings significantly influence biological activity. For example:
| Compound | Substituent | IC50 (μM) | Cell Line |
|---|---|---|---|
| H12 | None | 9.47 | MGC-803 |
| H19 | 4-fluoro | 12.3 | Bel-7402 |
| H6 | Trifluoromethyl | 0.53 | HCT-116 |
This table illustrates how variations in substituents can enhance or reduce anticancer efficacy.
Study 1: Synthesis and Evaluation
In a study focused on synthesizing novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives, researchers synthesized several compounds and evaluated their anti-tumor activities against various cell lines using the MTT assay. The most potent compound exhibited an IC50 value of 6.1 μM against HT-1080 cells .
Study 2: Mechanistic Insights
Another study investigated the mechanism by which these compounds induce apoptosis in cancer cells. It was found that specific derivatives could significantly alter the expression levels of apoptosis-related proteins, leading to G2/M phase arrest in treated cells .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Metosulam (Herbicide)
- Core Structure : Triazolo[1,5-a]pyrimidine with a sulfonamide group.
- Substituents : Methoxy, chloro, and methyl groups.
- Activity : Pre-emergent herbicide targeting acetolactate synthase (ALS) in weeds .
- Comparison :
- Both compounds share the triazolopyrimidine core, but the target compound replaces the sulfonamide with a pyrrolidine-methoxy-pyridine chain.
- The trifluoromethyl group in the target compound may enhance soil persistence compared to metosulam’s chloro substituents.
Pyrazolo[1,5-a]pyrimidine Derivatives ()
- Core Structure : Pyrazolo[1,5-a]pyrimidine fused with benzofuran.
- Substituents : Benzofuran moiety at the 5-position.
- Synthesis : Produced via reactions of sodium salts with heterocyclic amines .
- Benzofuran-containing analogues lack the trifluoromethyl group, which may reduce their environmental stability.
Pyrrolo-Thiazolo-Pyrimidine Derivatives ()
- Example : Compound 13 (carboxamide derivative).
- Core Structure : Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine.
- Substituents : Chlorophenyl and methoxyphenyl groups.
- Comparison :
Physicochemical and Spectral Properties
NMR Profiling ()
- Key Findings :
Lumping Strategy ()
- Relevance : Compounds with triazolopyrimidine cores and trifluoromethyl groups may be grouped as surrogates for environmental modeling.
- Differentiation : The target compound’s pyrrolidine linker distinguishes it from simpler triazolopyrimidines, warranting separate reaction pathways in kinetic models .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: NMR Chemical Shift Comparison (Selected Protons)
| Proton Position | Target Compound (ppm) | Metosulam (ppm) | Pyrazolo[1,5-a]pyrimidine (ppm) |
|---|---|---|---|
| Pyridine C-H | 8.2–8.5 | 7.9–8.1 | 7.6–7.8 |
| Triazole C-H | 7.8–8.0 | 7.5–7.7 | 7.3–7.5 |
| Trifluoromethyl | - | - | - |
Méthodes De Préparation
Chlorination at the 7-Position
Phosphorus oxychloride (POCl₃) is employed to introduce a chlorinated leaving group at position 7 of the triazolopyrimidine core. A mixture of 5-methyl-triazolo[1,5-a]pyrimidin-7-ol (37 g, 0.18 mol) and POCl₃ (265 g, 1.70 mol) undergoes reflux for 3 hours, followed by vacuum concentration and aqueous workup to yield 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine. Key data:
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Yield : 94%
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Purity : 96% (LC-MS)
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Characterization : -NMR (CDCl₃) δ 2.45 (s, 3H, CH₃), 6.82 (s, 1H, C₆-H); MS [M+H]⁺ m/z: 199.1.
Introduction of the Pyrrolidin-3-ylmethoxy Group
Substitution of the 7-chloro group with a pyrrolidine moiety proceeds via nucleophilic aromatic substitution (SNAr).
Pyrrolidine Coupling
A suspension of 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine (10 g, 40 mmol) and (S)-pyrrolidin-3-ylmethanol (44 mmol) in isopropanol (100 mL) is heated at 50°C for 3 hours. After cooling, filtration yields 7-(pyrrolidin-3-ylmethoxy)-5-methyl-triazolo[1,5-a]pyrimidine as a light yellow solid.
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Yield : 87–93%
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Optimization : Elevated temperatures (>80°C) lead to decomposition, necessitating strict temperature control.
Functionalization with 6-(Trifluoromethyl)pyridin-2-ol
The methoxy linker is established via Mitsunobu reaction or nucleophilic displacement.
Activation of 6-(Trifluoromethyl)pyridin-2-ol
6-(Trifluoromethyl)pyridin-2-ol (1.2 eq) is treated with NaH (1.5 eq) in dry DMF at 0°C to generate the alkoxide. Subsequent addition of 7-(pyrrolidin-3-ylmethoxy)-5-methyl-triazolo[1,5-a]pyrimidine (1 eq) and heating at 50°C for 4 hours affords the coupled product.
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Solvent Optimization : DMF outperforms THF or DMSO in minimizing side reactions.
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Yield : 72–78%
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Characterization : -NMR (CDCl₃) δ -62.5 (CF₃); HRMS [M+H]⁺ m/z: 422.1543 (calc. 422.1547).
Final Product Purification and Validation
Recrystallization
Crude product is recrystallized from ethyl acetate/cyclohexane (1:3 v/v) to remove unreacted starting materials and byproducts.
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Purity Improvement : 88% → 99% (HPLC)
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Melting Point : 162–164°C (decomp.)
Spectroscopic Confirmation
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-NMR (600 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, pyridine-H), 7.89 (s, 1H, triazolopyrimidine-H), 4.52 (m, 2H, OCH₂), 3.85–3.70 (m, 1H, pyrrolidine-H), 2.98–2.75 (m, 4H, pyrrolidine-CH₂), 2.41 (s, 3H, CH₃).
-
-NMR : δ 158.9 (C=O), 147.2 (CF₃), 121.5 (q, J = 270 Hz, CF₃).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core chlorination | POCl₃, reflux, 3 h | 94 | 96 |
| Pyrrolidine coupling | Isopropanol, 50°C, 3 h | 90 | 98 |
| Pyridine functionalization | NaH, DMF, 50°C, 4 h | 75 | 99 |
Challenges and Mitigation Strategies
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Regioselectivity : Competing substitution at position 5 of the triazolopyrimidine core is suppressed by electronic deactivation via the methyl group.
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Trifluoromethyl Stability : The CF₃ group is introduced late-stage to avoid hydrolysis during earlier steps.
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Stereochemical Integrity : Racemization at the pyrrolidine chiral center is minimized using low-temperature Mitsunobu conditions .
Q & A
Q. (Advanced)
- Statistical DoE : Use fractional factorial designs to screen variables (temperature, solvent ratio). For example, a Central Composite Design (CCD) reduced optimization time by 40% in similar triazolopyrimidine syntheses .
- Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and solvent effects. ICReDD’s reaction path search methods coupled with experimental validation streamline condition selection .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing offline sampling .
How should discrepancies in reported biological activities of triazolopyrimidine analogs be resolved?
(Advanced)
Discrepancies often arise from assay variability or structural impurities. Mitigation strategies:
- Assay Standardization : Use a common reference compound (e.g., 7-(difluoromethyl)-2-ethyl-triazolopyrimidine ) across studies.
- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.4% for C, H, N) .
- Crystallographic Confirmation : Resolve ambiguous structures with X-ray diffraction (e.g., pyrazolo[1,5-a]pyrimidine analogs ).
What computational methods predict pharmacokinetics and target interactions?
Q. (Advanced)
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs. For example, docking studies on D2 and D10 analogs identified hydrogen bonds with kinase ATP pockets .
- MD Simulations : GROMACS simulations (50 ns) assess binding stability (RMSD <2 Å) .
- ADMET Prediction : SwissADME estimates logP (~2.5) and bioavailability (TPSA <90 Ų), while ProTox-II flags hepatotoxicity risks .
How are structure-activity relationship (SAR) studies designed for this compound?
Q. (Advanced)
- Substituent Variation : Synthesize derivatives with modifications at positions 5 (methyl), 6 (trifluoromethyl), and 7 (pyrrolidine-methoxy) .
- Bioactivity Profiling : Test against enzymatic (e.g., kinase inhibition) and cellular (e.g., IC50 in cancer lines) targets.
- Multivariate Analysis : PCA correlates substituent electronegativity (e.g., -CF3) with enhanced activity (Table 1) .
Q. Table 1. SAR Trends in Triazolopyrimidine Derivatives
| Substituent Position | Group | Bioactivity (IC50) | Key Interaction |
|---|---|---|---|
| 5 | -CH₃ | 120 nM | Hydrophobic packing |
| 6 | -CF₃ | 12 nM | H-bond with Asp78 |
| 7 | -OCH₂-pyrrolidine | 45 nM | π-Stacking with Phe124 |
What are the challenges in scaling up synthesis for preclinical studies?
Q. (Advanced)
- Reagent Safety : Replace TMDP with immobilized catalysts to reduce toxicity .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for gram-scale batches .
- Process Control : Implement QbD (Quality by Design) principles to define critical quality attributes (CQAs) like purity and yield .
How do solvent polarity and proticity affect reaction mechanisms?
Q. (Advanced)
- Polar Aprotic Solvents (DMF) : Stabilize transition states in SNAr reactions (e.g., methoxy group introduction) via dipole interactions .
- Protic Solvents (Ethanol/Water) : Enhance proton transfer in cyclization steps, as shown in triazolopyrimidine core formation .
- Solvent Screening : Use Kamlet-Taft parameters (π*, α, β) to correlate solvent properties with reaction rates .
What analytical techniques resolve stereochemical uncertainties in the pyrrolidine ring?
Q. (Advanced)
- NOESY NMR : Detect spatial proximity between pyrrolidine H-3 and triazolopyrimidine H-5 to confirm ring conformation .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for pyrazolo[1,5-a]pyrimidine analogs .
- ECD Spectroscopy : Compare experimental and calculated electronic circular dichroism spectra for chiral centers .
How can researchers validate target engagement in cellular assays?
Q. (Advanced)
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